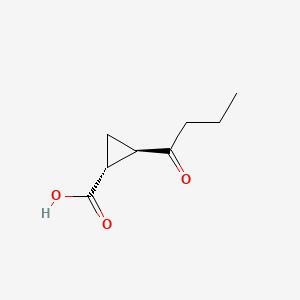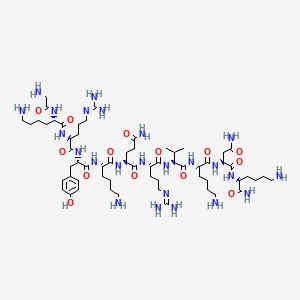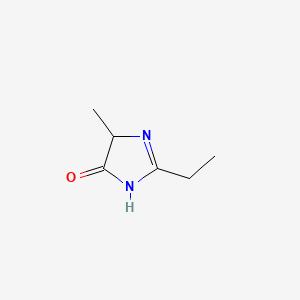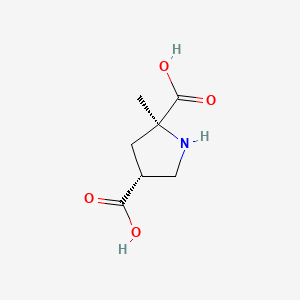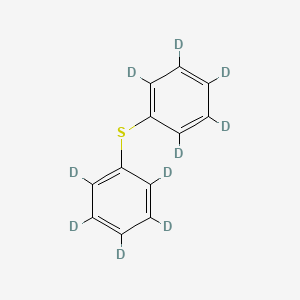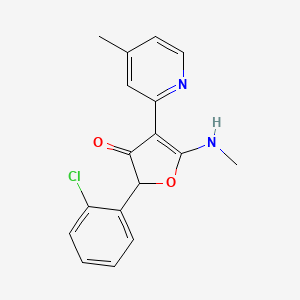
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 is a complex organic compound with a multifaceted structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the dioxo groups are incorporated through oxidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.
化学反应分析
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting dioxo groups to hydroxyl groups.
Substitution: The acetyloxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it a useful probe for investigating biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or covalent modifications, which can alter the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, 3,4-dihydroxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- Benzamide, 3,4-dimethoxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
Uniqueness
The uniqueness of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise control over molecular interactions and transformations.
属性
CAS 编号 |
176379-14-9 |
|---|---|
分子式 |
C23H22N4O7 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-[[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O7/c1-12-5-8-16(9-6-12)27-20(24)19(22(31)26(4)23(27)32)25-21(30)15-7-10-17(33-13(2)28)18(11-15)34-14(3)29/h5-11H,24H2,1-4H3,(H,25,30) |
InChI 键 |
WALDLSNQZHSRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
同义词 |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![tert-butyl N-[2-[amino(methyl)amino]ethyl]carbamate](/img/structure/B574090.png)
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)
